(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-19(30-21(22-15)27-8-2-3-9-27)20(28)26-12-10-25(11-13-26)18-7-6-16(23-24-18)17-5-4-14-29-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQRBHOMXSFRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of individual heterocyclic components, followed by their sequential coupling.
Synthesis of Furan-2-yl Pyridazine: This can be achieved through the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-yl hydrazine, which is then cyclized with a suitable diketone to yield furan-2-yl pyridazine.
Synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)thiazole: This involves the reaction of 4-methylthiazole with pyrrole under acidic conditions to form the desired product.
Coupling Reactions: The final step involves the coupling of the synthesized heterocycles with piperazine and subsequent formation of the methanone linkage under controlled conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridazine and thiazole rings, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for extensive derivatization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, suggesting potential applications in drug discovery. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for further pharmacological studies.
Medicine
In medicine, the compound’s structure suggests potential as a therapeutic agent. Its ability to interact with enzymes and receptors could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves its interaction with specific molecular targets. The compound’s heterocyclic rings can bind to enzymes, receptors, or DNA, modulating their activity. For example, the furan and pyrrole rings may intercalate with DNA, while the piperazine and thiazole rings could inhibit enzyme activity by binding to active sites.
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Observations:
Core Heterocycles: The target compound’s pyridazine-thiazole scaffold is distinct from the pyrimidine-thiazole systems in but shares piperazine and thiazole motifs with CDK9 inhibitors like 12l.
Substituent Effects :
- The furan-2-yl group in the target compound introduces an oxygen-containing heterocycle, contrasting with the fluorophenyl or acetylpiperazine groups in analogues. Furan’s electron-rich nature could enhance interactions with hydrophobic enzyme pockets .
- The 1H-pyrrol-1-yl substituent on the thiazole ring is rare in the analogues reviewed. Pyrrole’s planar structure may improve π-π stacking in protein binding, similar to pyridinyl groups in CAS 954663-11-7 .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Suzuki-Miyaura for furan attachment), comparable to the methods used for 12l and 12m ().
Biological Activity
The compound (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).
Molecular Structure
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring known for its reactivity and biological activity.
- Pyridazine moiety : A six-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological properties.
- Piperazine unit : A cyclic amine that enhances solubility and bioavailability.
- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
Antitumor Activity
Research indicates that thiazole-containing compounds often exhibit significant antitumor properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Compounds with furan and thiazole rings have been investigated for their antimicrobial activities. The unique structural features of this compound may enhance its interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents. The furan moiety is particularly noted for its ability to participate in various chemical reactions that can be exploited for developing derivatives with enhanced biological properties.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Variations : Modifications on the piperazine or thiazole rings can significantly alter the compound's potency and selectivity. For example, electron-donating groups may enhance activity against certain cancer cell lines while maintaining low toxicity to normal cells .
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Thiazole substitution | Increased cytotoxicity | Essential for antitumor activity |
| Furan modifications | Enhanced antimicrobial properties | Exploits reactivity of furan ring |
| Piperazine alterations | Neuroprotective potential | May affect neurotransmitter modulation |
Case Studies
- Anticancer Activity : A study demonstrated that a related thiazole-piperazine hybrid exhibited significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM) due to its ability to induce apoptotic pathways .
- Antimicrobial Efficacy : Another study highlighted a furan-thiazole derivative with potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, showcasing the importance of the furan component in enhancing microbial interactions .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions:
- Core formation : Piperazine-pyridazine core assembly via nucleophilic substitution or cross-coupling reactions.
- Functionalization : Thiazole-pyrrole moiety introduction through condensation or alkylation.
- Optimization : Reflux in polar aprotic solvents (e.g., acetonitrile) with acid/base catalysts (e.g., K₂CO₃). Temperature (80–120°C) and reaction time (12–24 hrs) are adjusted to achieve >70% yield. Purity is monitored via TLC/HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (1H/13C) : Assigns proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) and confirms connectivity.
- HRMS : Validates molecular weight (expected [M+H]+ ~550–600 Da).
- IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches.
- X-ray crystallography (if crystalline): Resolves 3D conformation of the furan-thiazole interface .
Q. What stability considerations are critical for handling this compound?
- pH sensitivity : Degrades rapidly under strong acidic/basic conditions (pH <2 or >12).
- Light sensitivity : Protect from UV exposure to prevent thiazole ring decomposition.
- Storage : –20°C under inert atmosphere (N₂/Ar) in anhydrous DMSO or DMF .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Model refinement : Incorporate explicit solvent effects (e.g., water/octanol) in molecular docking.
- Activity cliffs : Compare with analogs (e.g., pyridazine vs. pyrimidine cores) to identify critical substituents.
- Experimental validation : Use surface plasmon resonance (SPR) to measure target binding kinetics, reconciling discrepancies with in silico predictions .
Q. What strategies optimize the compound's selectivity for specific biological targets?
- Structural analogs : Test derivatives with modified substituents (e.g., 4-methylthiazole vs. 4-fluorophenylthiazole).
- Pharmacophore mapping : Identify essential groups (e.g., piperazine N-atoms for H-bonding) using QSAR models.
- Off-target screening : Perform kinase panel assays to assess cross-reactivity .
Q. How should researchers design experiments to investigate pH-dependent degradation pathways?
- Accelerated stability studies : Incubate at pH 1–13 (37°C, 72 hrs) and analyze via LC-MS.
- Degradant identification : Major products include hydrolyzed amide bonds (piperazine-methanone cleavage) and oxidized furan rings.
- Comparative analysis : Reference degradation profiles of thiazolidinone derivatives to predict vulnerable sites .
Methodological Recommendations
- Synthetic reproducibility : Use Schlenk techniques for moisture-sensitive steps (e.g., piperazine alkylation).
- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
